molecular formula C7H14O3 B14187951 (4S)-4-(Methoxymethoxy)pent-2-en-1-ol CAS No. 850308-47-3

(4S)-4-(Methoxymethoxy)pent-2-en-1-ol

Cat. No.: B14187951
CAS No.: 850308-47-3
M. Wt: 146.18 g/mol
InChI Key: ADBWZCUWIYRQJQ-ZETCQYMHSA-N
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Description

(4S)-4-(Methoxymethoxy)pent-2-en-1-ol is an organic compound characterized by the presence of a methoxymethoxy group attached to a pent-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Methoxymethoxy)pent-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as (S)-4-hydroxypent-2-en-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride in the presence of a base like sodium hydride to form the methoxymethoxy derivative.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Methoxymethoxy)pent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4S)-4-(Methoxymethoxy)pent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-(Methoxymethoxy)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(Methoxymethoxy)pent-2-en-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.

    4-(Methoxymethoxy)but-2-en-1-ol: A compound with a shorter carbon chain.

    4-(Methoxymethoxy)hex-2-en-1-ol: A compound with a longer carbon chain.

Uniqueness

(4S)-4-(Methoxymethoxy)pent-2-en-1-ol is unique due to its specific stereochemistry and the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

850308-47-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(4S)-4-(methoxymethoxy)pent-2-en-1-ol

InChI

InChI=1S/C7H14O3/c1-7(4-3-5-8)10-6-9-2/h3-4,7-8H,5-6H2,1-2H3/t7-/m0/s1

InChI Key

ADBWZCUWIYRQJQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C=CCO)OCOC

Canonical SMILES

CC(C=CCO)OCOC

Origin of Product

United States

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